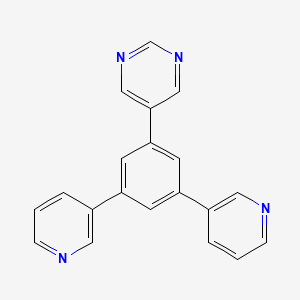

5-(3,5-Di(pyridin-3-yl)phenyl)pyrimidine

Description

Properties

Molecular Formula |

C20H14N4 |

|---|---|

Molecular Weight |

310.4 g/mol |

IUPAC Name |

5-(3,5-dipyridin-3-ylphenyl)pyrimidine |

InChI |

InChI=1S/C20H14N4/c1-3-15(10-21-5-1)17-7-18(16-4-2-6-22-11-16)9-19(8-17)20-12-23-14-24-13-20/h1-14H |

InChI Key |

KIBPMPGSONNOAN-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC(=CN=C1)C2=CC(=CC(=C2)C3=CN=CN=C3)C4=CN=CC=C4 |

Origin of Product |

United States |

Synthetic Methodologies for 5 3,5 Di Pyridin 3 Yl Phenyl Pyrimidine and Analogous Systems

Strategic Approaches to the Construction of Pyrimidine (B1678525) Core Structures

The pyrimidine ring is a fundamental motif in a vast array of functional molecules, including natural products, pharmaceuticals, and materials. acs.org Its synthesis has evolved from classical condensation methods to highly efficient catalyzed reactions.

Multicomponent reactions (MCRs) are highly valued in organic chemistry for their efficiency, allowing the creation of complex molecules in a single step from three or more starting materials. acs.orgbohrium.com This approach is particularly appealing for generating diverse libraries of substituted pyrimidines. mdpi.comrsc.org

Recent advancements have focused on sustainable and regioselective MCRs. For example, an iridium-catalyzed multicomponent synthesis allows for the assembly of pyrimidines from amidines and up to three different alcohols. acs.orgorganic-chemistry.org This process proceeds through a sequence of condensation and dehydrogenation steps, liberating hydrogen and water, and is notable for its high regioselectivity and ability to produce unsymmetrically substituted pyrimidines in yields up to 93%. acs.orgbohrium.com Similarly, iron-catalyzed MCRs provide an operationally simple and regioselective pathway to various pyrimidine derivatives from ketones, aldehydes, or esters with amidines. organic-chemistry.org

Another innovative MCR involves a pseudo five-component reaction, where a methyl aryl ketone, two equivalents of an aromatic aldehyde, and two equivalents of ammonium (B1175870) acetate (B1210297) undergo a triflic acid-catalyzed cyclocondensation to yield pyrimidines. mdpi.com These methods highlight the modularity and efficiency of MCRs in building the pyrimidine core.

Table 1: Comparison of Catalytic Systems in Multicomponent Pyrimidine Synthesis

| Catalyst System | Reactants | Key Features | Reported Yields |

|---|---|---|---|

| PN5P–Ir–pincer complexes | Amidines, Alcohols | Sustainable; Regioselective; Forms unsymmetrically substituted pyrimidines. acs.orgorganic-chemistry.org | Up to 93% acs.org |

| FeSO₄·7H₂O / 1,10-phenanthroline | Ketones/Aldehydes/Esters, Amidines, TEMPO | Operationally simple; Recyclable iron(II) complex; Broad functional group tolerance. organic-chemistry.org | Up to 82% organic-chemistry.org |

| Triflic acid | Methyl aryl ketone, Aromatic aldehyde, Ammonium acetate | Pseudo five-component reaction; [C-C+C+N+C+N] cyclocondensation. mdpi.com | Not specified |

| NH₄I | Ketones, NH₄OAc, DMF-DMA | Metal- and solvent-free; Good functional group tolerance. organic-chemistry.org | Acceptable yields organic-chemistry.org |

Cyclization reactions represent a cornerstone in heterocyclic chemistry. Traditional methods for pyrimidine synthesis often involve the condensation of amidines with 1,3-dicarbonyl compounds. acs.org Modern strategies, however, seek to use more readily available precursors and milder conditions. acs.org

A significant development is the copper-catalyzed cyclization of ketones with nitriles under basic conditions. acs.org This method is notable because the nitrile acts as an electrophile, leading to the formation of one C-C and two C-N bonds in a novel reaction pathway. acs.orgmdpi.com The process demonstrates broad substrate scope, tolerating various functional groups like thiophene (B33073) and pyridine (B92270), which is crucial for synthesizing complex structures. acs.org

Other cyclization strategies include:

[3+3] Cycloadditions : The classical Pinner reaction and its modifications are key examples. mdpi.com A modern variation involves the reaction of 3-ethoxycyclobutanones (as 1,3-dicarbonyl surrogates) with amidines, promoted by a Lewis acid, to give substituted pyrimidines in good to high yields. mdpi.com

[5+1] Annulation : This approach uses enamidines, which react with reagents like N,N-dimethylformamide dialkyl acetals under catalyst- and solvent-free conditions to form tri- and tetrasubstituted pyrimidines. mdpi.com

Diels-Alder Reactions : Trifluoroacetic acid (TFA)-catalyzed inverse electron demand Diels-Alder (IEDDA) reactions between 1,3,5-triazines and aldehydes or ketones can produce highly functionalized pyrimidines. organic-chemistry.org

Advanced Coupling Reactions for Aryl-Pyridyl and Aryl-Pyrimidine Linkages

The formation of C-C bonds between the constituent aromatic rings is critical for assembling the target molecule. Palladium-catalyzed cross-coupling reactions are the most powerful and widely used methods for this purpose. mdpi-res.com

The Suzuki-Miyaura and Heck reactions are indispensable tools in modern organic synthesis for creating aryl-aryl and aryl-heteroaryl bonds. acs.orgwikipedia.org

The Suzuki-Miyaura coupling involves the reaction of an organoboron reagent (like a boronic acid) with an organohalide or triflate. acs.org Its mild reaction conditions, tolerance of a wide range of functional groups, and the commercial availability of many boronic acids make it exceptionally suitable for complex syntheses. acs.orgyoutube.com For a molecule like 5-(3,5-di(pyridin-3-yl)phenyl)pyrimidine, a plausible synthetic route would involve the sequential Suzuki coupling of a di-halogenated phenylpyrimidine with a pyridineboronic acid, or a di-halogenated phenyl core with pyrimidineboronic acid and pyridineboronic acid. nih.govresearchgate.net The choice of catalyst, often a palladium complex with phosphine (B1218219) ligands like Pd(PPh₃)₄ or PdCl₂(dppf), is crucial for achieving high yields. acs.orgmdpi.comsemanticscholar.org

The Heck reaction is the palladium-catalyzed coupling of an unsaturated halide with an alkene to form a substituted alkene. wikipedia.orgnih.gov While not directly forming an aryl-aryl bond, it can be used to introduce vinyl groups that can be subsequently transformed. organic-chemistry.org The reaction is known for its high stereoselectivity. organic-chemistry.org Palladium complexes with N-heterocyclic carbene (NHC) ligands have shown high thermal stability and activity in Heck reactions. nih.govrsc.org

Table 2: Selected Palladium-Catalyzed Cross-Coupling Reactions for Heterocyclic Systems

| Reaction Type | Catalyst/Ligand | Substrates | Key Feature |

|---|---|---|---|

| Suzuki-Miyaura | Pd(OAc)₂ / PPh₃ | Aryl fluorosulfonates, Aryl/heteroaryl boronic acids | Mild conditions (60 °C), good to excellent yields. nih.gov |

| Suzuki-Miyaura | Pd(dppf)Cl₂ | 5-bromoindazoles, N-Boc-2-pyrroleboronic acid | Efficient coupling to form indazole-based heteroaryl compounds. mdpi.com |

| Suzuki-Miyaura | Pd(PPh₃)₄ | 2,4-dichloropyrimidines, Aryl/heteroaryl boronic acids | Microwave-assisted, highly efficient for C4-substitution. semanticscholar.org |

| Heck | Pd(OAc)₂ / LHX salts | Aryl bromides, Olefins | Good catalytic activity under mild conditions in aqueous media. nih.gov |

| Heck | Palladacycle phosphine mono-ylide | Aryl bromides/chlorides, Olefins | High turnover frequencies with low catalyst loading (10 ppm). organic-chemistry.org |

While palladium is the most prominent metal in cross-coupling reactions, other transition metals are also effective. mdpi-res.commdpi.com The development of catalytic systems based on metals like nickel, copper, and iron is expanding the toolbox for synthesizing complex molecules. mdpi.commdpi.com

Nickel-Catalyzed Couplings : Nickel catalysts can be used for Suzuki-Miyaura reactions, sometimes offering different reactivity or being a more economical alternative to palladium. nih.gov

Copper-Catalyzed Couplings : Copper has found extensive use in forming carbon-heteroatom bonds and can also facilitate C-C bond formation. mdpi.com

Palladium-Catalyzed Cross-Dehydrogenative Coupling (CDC) : This modern strategy forms a bond between two different (hetero)arenes through a double C-H activation, avoiding the need for pre-functionalized starting materials and offering superior atom economy. rsc.org

These alternative methods provide complementary strategies for constructing the intricate frameworks of poly-heterocyclic compounds. rsc.org

Derivatization and Functionalization Strategies of the Phenyl and Pyridine Rings

The functionalization of the phenyl and pyridine rings can be carried out either on the starting materials before coupling or on the final assembled scaffold. The pyridine ring's chemistry is heavily influenced by the nitrogen atom. msu.edu

The nitrogen atom in pyridine makes the ring electron-deficient compared to benzene. msu.edu This deactivation makes electrophilic substitution more difficult and directs incoming electrophiles primarily to the 3-position. msu.edu Conversely, the ring is more susceptible to nucleophilic substitution.

Strategies for functionalization include:

Electrophilic Substitution : While sluggish on the pyridine ring itself, activating groups can facilitate these reactions. Oxidation of the pyridine nitrogen to an N-oxide can activate the 2- and 4-positions for electrophilic attack. msu.edu

Nucleophilic Substitution : Halogenated pyridines are excellent substrates for nucleophilic substitution reactions, allowing for the introduction of various functional groups. mdpi.com For instance, a series of 4-amino-pyrimidine derivatives were prepared via nucleophilic displacement of a chloro-pyrimidine precursor. nih.gov

Lithiation : Directed ortho-metalation is a powerful tool for functionalizing specific positions on both phenyl and pyridine rings, followed by quenching with an electrophile.

Coupling Reactions on the Rings : Pre-existing functional groups (like halogens) on the rings can be used for further cross-coupling reactions to add more complexity to the molecule. nih.gov For example, a series of novel pyrimidine derivatives were synthesized via Suzuki cross-coupling, using arylboronic acids to further derivatize the pyrimidine scaffold. nih.gov

These strategies allow for the fine-tuning of the molecule's properties by introducing a wide variety of substituents onto the aromatic and heteroaromatic rings.

Mechanistic Investigations of Key Synthetic Transformations

The synthesis of this compound typically involves the formation of carbon-carbon bonds between aryl and heteroaryl moieties, a process for which the Suzuki-Miyaura cross-coupling reaction is exceptionally well-suited. nih.gov Mechanistic studies, often supported by Density Functional Theory (DFT) calculations, have provided significant insights into the catalytic cycle of this reaction, which generally comprises three main steps: oxidative addition, transmetalation, and reductive elimination. nih.gov

Oxidative Addition: The catalytic cycle is initiated by the oxidative addition of an aryl or heteroaryl halide to a low-valent palladium(0) complex. This step involves the cleavage of the carbon-halogen bond and the formation of a new palladium(II) species. For substrates containing multiple halogen atoms, such as in the synthesis of di- and tri-substituted pyridines, the regioselectivity of the oxidative addition is a critical factor. researchgate.net DFT studies on similar systems have shown that the electronic properties and steric hindrance of the substituents on the aromatic rings can influence the activation energy barrier for this step. nih.govrsc.org

Transmetalation: Following oxidative addition, the transmetalation step occurs, where the organic group from an organoboron reagent is transferred to the palladium(II) complex, displacing the halide. This is often the rate-determining step in the catalytic cycle. nih.gov The presence of a base is crucial for the activation of the organoboron compound, typically a boronic acid or its ester. The base facilitates the formation of a more nucleophilic borate (B1201080) species, which then undergoes transmetalation. The choice of base and solvent can significantly impact the reaction yield and rate. mdpi.com In the context of synthesizing polypyridyl systems, the nitrogen atoms within the pyridine rings can coordinate with the palladium center, potentially influencing the energetics of the transmetalation step. mdpi.com

Reductive Elimination: The final step of the catalytic cycle is reductive elimination, where the two organic groups on the palladium(II) complex couple to form the desired carbon-carbon bond, and the palladium(0) catalyst is regenerated. This step leads to the formation of the biaryl product. Computational studies on related biaryl syntheses suggest that the steric and electronic nature of the coupling partners can affect the stability of the transition state for reductive elimination. researchgate.net

A deeper understanding of these mechanistic steps allows for the optimization of reaction conditions to achieve higher yields and selectivity in the synthesis of complex molecules like this compound.

Table 1: Key Mechanistic Steps in the Suzuki-Miyaura Synthesis of Analogous Poly-Aryl Systems

| Mechanistic Step | Description | Influencing Factors | Computational Insights |

| Oxidative Addition | Cleavage of the C-X bond of an aryl/heteroaryl halide and addition to the Pd(0) catalyst to form a Pd(II) complex. | Nature of the halogen (I > Br > Cl), electronic properties of the substrate, ligand on the palladium catalyst. | DFT calculations help in understanding the activation barriers and the regioselectivity in poly-halogenated substrates. nih.govresearchgate.net |

| Transmetalation | Transfer of the organic group from the organoboron reagent to the Pd(II) complex. Often the rate-determining step. | Choice of base, solvent, nature of the boronic acid/ester, and ligands on the palladium. mdpi.com | Theoretical studies reveal the role of the base in forming the active borate species and its interaction with the palladium center. mdpi.com |

| Reductive Elimination | Coupling of the two organic moieties on the Pd(II) complex to form the C-C bond and regenerate the Pd(0) catalyst. | Steric and electronic properties of the coupling partners, ligand effects. | DFT calculations can model the transition state energies and predict the ease of product formation. researchgate.net |

Green Chemistry Principles in the Synthesis of this compound

The principles of green chemistry are increasingly being applied to the synthesis of complex pharmaceutical and materials science compounds, including this compound and its analogs. The focus is on developing more environmentally benign and sustainable synthetic routes.

Alternative Solvents and Reaction Media: A significant portion of chemical waste is generated from the use of volatile organic solvents. acs.org Research into Suzuki-Miyaura reactions for heteroaryl compounds has explored the use of greener solvents such as 2-methyltetrahydrofuran (B130290) (2-Me-THF) and tert-amyl alcohol. acs.org Furthermore, conducting these reactions in aqueous media, often with the aid of surfactants to solubilize the reactants, represents a substantial advancement in green synthesis. rsc.org For instance, natural saponin (B1150181) has been effectively used as a micellar catalyst for Suzuki-Miyaura couplings of pyridine and pyrimidine substrates in water at room temperature. rsc.org

Catalyst Innovation and Efficiency: The development of highly active catalysts allows for lower catalyst loadings, which reduces cost and metal contamination in the final product. While palladium is a highly effective catalyst, its cost and toxicity are concerns. This has led to research into using more earth-abundant and less toxic metals like nickel. Nickel-catalyzed Suzuki-Miyaura couplings have been successfully performed in green solvents, demonstrating a viable alternative for the synthesis of biaryl and bis(heterocyclic) frameworks. acs.orgacs.org The use of heterogeneous catalysts, such as palladium supported on zeolites, also aligns with green chemistry principles by facilitating catalyst recovery and reuse. nih.gov

Energy Efficiency and Alternative Reaction Conditions: Microwave-assisted synthesis has emerged as a powerful tool in green chemistry, often leading to significantly reduced reaction times, improved yields, and cleaner reaction profiles. mdpi.com The application of microwave irradiation to Suzuki coupling reactions of halogenated pyrimidines has been shown to be highly efficient. mdpi.com Additionally, performing reactions at ambient temperatures, when possible, reduces energy consumption. rsc.org

Atom Economy and Waste Reduction: Multicomponent reactions (MCRs), where three or more reactants are combined in a single step to form a product, are highly desirable from a green chemistry perspective as they often improve atom economy and reduce the number of synthetic steps and purification processes. While the direct synthesis of this compound via a multicomponent reaction is challenging, the principles of MCRs guide the development of more streamlined synthetic strategies. jchemrev.com

The adoption of these green chemistry principles not only minimizes the environmental impact of synthesizing complex molecules like this compound but can also lead to more efficient and cost-effective manufacturing processes.

Table 2: Application of Green Chemistry Principles in the Synthesis of Analogous Pyrimidine Systems

| Green Chemistry Principle | Application in Synthesis | Example/Benefit |

| Safer Solvents | Replacement of hazardous organic solvents with greener alternatives. | Use of 2-Me-THF, tert-amyl alcohol, or water as the reaction medium for Suzuki-Miyaura couplings. acs.orgrsc.org |

| Catalysis | Use of more sustainable catalysts and lower catalyst loadings. | Employing nickel catalysts as a cost-effective alternative to palladium; using heterogeneous catalysts for easy recovery and reuse. nih.govacs.orgacs.org |

| Energy Efficiency | Reducing energy consumption through milder reaction conditions or alternative energy sources. | Microwave-assisted synthesis to shorten reaction times; reactions at ambient temperature. rsc.orgmdpi.com |

| Waste Prevention | Designing synthetic routes that minimize the generation of byproducts and waste. | Utilizing highly selective catalysts to reduce side reactions; developing one-pot syntheses. chemrxiv.org |

Advanced Spectroscopic and Diffractional Characterization of 5 3,5 Di Pyridin 3 Yl Phenyl Pyrimidine

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

NMR spectroscopy is the most powerful tool for elucidating the precise molecular structure of organic compounds in solution. For a molecule like 5-(3,5-di(pyridin-3-yl)phenyl)pyrimidine, a combination of one-dimensional (¹H, ¹³C) and two-dimensional (e.g., COSY, HSQC, HMBC) NMR experiments would be essential for unambiguous structural confirmation.

Unambiguous Assignment of Proton and Carbon Resonances (¹H, ¹³C NMR)

The ¹H NMR spectrum would be expected to show a complex series of signals in the aromatic region (typically δ 7.0-9.5 ppm). rsc.orgresearchgate.net The protons on the pyrimidine (B1678525) ring, the central phenyl ring, and the two pyridine (B92270) rings would all have distinct chemical shifts influenced by their electronic environment and proximity to nitrogen atoms. For instance, protons on the pyrimidine ring are often observed at lower fields (higher ppm values) due to the deshielding effect of the two nitrogen atoms. researchgate.net Similarly, protons on the pyridine rings adjacent to the nitrogen (position 2 and 6) would be shifted downfield compared to other pyridine protons.

The ¹³C NMR spectrum would complement the proton data, showing distinct signals for each unique carbon atom in the aromatic rings. nih.govrsc.org Carbons directly bonded to nitrogen atoms, such as C2, C4, and C6 of the pyrimidine ring, would appear at significantly lower field (e.g., δ > 150 ppm) compared to the other carbon atoms. jmolecularsci.com

Predicted ¹H and ¹³C NMR Data Table (Hypothetical) This table is a hypothetical representation based on known chemical shift ranges for similar structures and is for illustrative purposes only, as no experimental data was found.

| Position | Predicted ¹H Shift (ppm) | Predicted ¹³C Shift (ppm) |

| Pyrimidine H-2 | 9.2 - 9.4 | 158 - 160 |

| Pyrimidine H-4/6 | 9.0 - 9.2 | 155 - 157 |

| Central Phenyl H-2'/6' | 8.0 - 8.2 | 120 - 122 |

| Central Phenyl H-4' | 7.8 - 8.0 | 128 - 130 |

| Pyridine H-2'' | 8.8 - 9.0 | 150 - 152 |

| Pyridine H-4'' | 8.2 - 8.4 | 135 - 137 |

| Pyridine H-5'' | 7.5 - 7.7 | 123 - 125 |

| Pyridine H-6'' | 8.6 - 8.8 | 148 - 150 |

Two-Dimensional NMR Techniques for Connectivity and Spatial Relationships

To definitively assign each signal, 2D NMR experiments are indispensable.

COSY (Correlation Spectroscopy) would reveal proton-proton (¹H-¹H) coupling networks within each aromatic ring, helping to trace the connectivity of adjacent protons.

HSQC (Heteronuclear Single Quantum Coherence) would correlate each proton signal with its directly attached carbon, allowing for the assignment of carbon resonances based on the already assigned proton signals.

Variable Temperature NMR Studies for Conformational Analysis and Tautomerism

Variable temperature (VT) NMR studies could provide insights into the conformational dynamics of the molecule. The single bonds connecting the three aromatic rings allow for rotation. At room temperature, this rotation might be fast on the NMR timescale, resulting in averaged signals. By lowering the temperature, this rotation could be slowed or "frozen out," potentially leading to the appearance of new signals for previously equivalent protons or carbons, allowing for the study of different rotational conformers. While tautomerism is not expected for this specific molecule, VT-NMR is a standard technique to investigate such phenomena in related heterocyclic systems. nih.gov

Vibrational Spectroscopy (IR, Raman) for Functional Group Identification and Molecular Fingerprinting

Infrared (IR) and Raman spectroscopy probe the vibrational modes of a molecule. The spectra provide a unique "fingerprint" and confirm the presence of specific functional groups.

For this compound, the IR spectrum would be dominated by bands corresponding to the vibrations of the aromatic rings. jmolecularsci.com Key expected absorptions include:

C-H stretching from the aromatic rings, typically appearing above 3000 cm⁻¹.

C=C and C=N stretching vibrations within the pyridine, pyrimidine, and phenyl rings, which would give a series of characteristic sharp bands in the 1400-1650 cm⁻¹ region. nih.govresearchgate.netresearchgate.net

C-H in-plane and out-of-plane bending vibrations, which appear in the 1000-1300 cm⁻¹ and 650-900 cm⁻¹ regions, respectively. The pattern of these bands is often diagnostic of the substitution pattern on the aromatic rings.

Hypothetical Vibrational Data Table This table is a hypothetical representation based on known vibrational frequencies for similar structures and is for illustrative purposes only.

| Vibrational Mode | Expected IR Frequency (cm⁻¹) | Expected Raman Intensity |

| Aromatic C-H stretch | 3100 - 3000 | Medium |

| Aromatic C=N stretch | 1650 - 1550 | Strong |

| Aromatic C=C stretch | 1600 - 1400 | Strong |

| C-H in-plane bend | 1300 - 1000 | Medium |

| C-H out-of-plane bend | 900 - 650 | Strong |

Mass Spectrometry (HRMS) for Molecular Formula Confirmation

High-Resolution Mass Spectrometry (HRMS) is used to determine the exact mass of the parent ion, which in turn allows for the unambiguous confirmation of its molecular formula. nih.govmdpi.com For this compound (C₂₀H₁₄N₄), the calculated monoisotopic mass is 310.1218. HRMS analysis, typically using electrospray ionization (ESI), would be expected to detect the protonated molecule [M+H]⁺ at m/z 311.1296. The high accuracy of the measurement (typically to within 5 ppm) would distinguish this formula from any other with a similar nominal mass. The fragmentation pattern observed in MS/MS experiments could further support the structure by showing the loss of characteristic fragments like pyridine or pyrimidine rings. semanticscholar.orgiosrjournals.org

Electronic Absorption and Emission Spectroscopy for Electronic Transitions and Photophysical Behavior

UV-Visible absorption and fluorescence (emission) spectroscopy are used to study the electronic properties of the molecule. The spectra are determined by the π-conjugated system spanning the three aromatic rings.

The UV-Vis absorption spectrum, typically recorded in a solvent like chloroform (B151607) or acetonitrile, would be expected to show intense absorption bands in the UV region (likely between 240-350 nm). royalsocietypublishing.org These absorptions correspond to π-π* electronic transitions within the extensive aromatic system.

If the compound is fluorescent, its emission spectrum can be recorded by exciting at a wavelength corresponding to one of its absorption maxima. Many similar terpyridine and oligo-aryl compounds are known to be emissive, often with a significant Stokes shift (the difference in wavelength between the absorption and emission maxima). royalsocietypublishing.orgmdpi.com The photoluminescence quantum yield, a measure of the efficiency of the fluorescence process, could also be determined. These photophysical properties are highly dependent on the molecular structure and its interaction with the solvent.

No Publicly Available Crystallographic Data for this compound Prevents Detailed Structural Analysis

A comprehensive search of scientific databases and literature has revealed a lack of publicly available single-crystal X-ray diffraction data for the chemical compound This compound . The absence of this critical experimental information precludes a detailed and scientifically accurate analysis of its molecular geometry, crystal packing, and intermolecular interactions as requested.

Furthermore, the analysis of crystal packing, which involves the study of how individual molecules are arranged in a crystal lattice, and the investigation of intermolecular forces such as hydrogen bonding, π-π stacking, and van der Waals forces, are entirely dependent on the results of single-crystal X-ray diffraction experiments. Similarly, a Hirshfeld surface analysis, a computational method used to quantify the contributions of different intermolecular contacts, can only be performed using the atomic coordinates derived from a crystal structure determination.

While information on related pyrimidine and pyridine derivatives exists, the strict requirement to focus solely on This compound means that using data from analogous compounds would be scientifically inappropriate and would not meet the specified constraints of the request. The unique substitution pattern of this compound will give rise to distinct structural features that cannot be accurately inferred from other molecules.

Therefore, until the crystal structure of This compound is determined and published, a thorough and authoritative article on its advanced diffractional characterization, as outlined, cannot be produced.

Computational and Theoretical Investigations of 5 3,5 Di Pyridin 3 Yl Phenyl Pyrimidine

Density Functional Theory (DFT) Calculations for Electronic Structure and Molecular Properties

DFT is a powerful computational method used to investigate the electronic properties of many-body systems. It is widely applied to molecules to predict geometries, reaction energies, and various spectroscopic data. Research on related pyrimidine (B1678525) and pyridine (B92270) derivatives often employs DFT to understand their characteristics. samipubco.commdpi.com For instance, studies on pyrazolo-pyrimidines and tetrahydropyrimidine (B8763341) derivatives have utilized DFT to explore their structures and potential as inhibitors for various enzymes. samipubco.comrsc.org However, specific calculations for 5-(3,5-Di(pyridin-3-yl)phenyl)pyrimidine are absent from the reviewed literature.

Optimization of Molecular Geometries and Conformational Analysis

The first step in most computational studies involves optimizing the molecular geometry to find the lowest energy conformation. This process determines bond lengths, bond angles, and dihedral angles. For complex molecules with multiple rotatable bonds, like this compound, conformational analysis is performed to identify the most stable spatial arrangement of the atoms. While studies on similar structures, such as other substituted pyrimidines, have been conducted, specific data for the target compound is not available. mdpi.com

Analysis of Frontier Molecular Orbitals (HOMO-LUMO Energies and Distributions)

The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are known as the frontier molecular orbitals. The energy difference between them, the HOMO-LUMO gap, is a critical parameter for determining molecular reactivity, kinetic stability, and electronic transport properties. nih.gov A smaller gap generally implies higher reactivity. The distribution of these orbitals indicates the likely sites for electrophilic and nucleophilic attack. While HOMO-LUMO analyses are standard for many pyrimidine derivatives, specific energy values and distribution maps for this compound have not been published. nih.govresearchgate.net

Calculation of Molecular Electrostatic Potentials (MEP) for Reactive Site Prediction

A Molecular Electrostatic Potential (MEP) map illustrates the charge distribution within a molecule, providing a guide to its reactive sites. Regions of negative potential (electron-rich) are susceptible to electrophilic attack, while positive potential (electron-poor) regions are prone to nucleophilic attack. MEP studies have been performed on various pyrimidine-containing compounds to understand their interaction mechanisms. rsc.orgresearchgate.net However, no specific MEP analysis for this compound is available.

Thermochemical Parameters and Energy Surfaces

Theoretical calculations can determine various thermochemical parameters, such as enthalpy, entropy, and Gibbs free energy, which are fundamental to understanding the stability and thermodynamics of a compound. Potential energy surfaces can be mapped to explore reaction pathways and transition states. While such data exists for some pyrimidine derivatives in the context of reaction mechanisms or tautomerism, it is not available for this compound. mdpi.comresearchgate.net

Quantum Chemical Modeling of Tautomeric Equilibria and Proton Transfer Phenomena

Tautomerism, particularly proton tautomerism, is a key consideration for molecules containing heterocyclic rings with nitrogen atoms, such as pyrimidines and pyridines. Quantum chemical calculations are essential for determining the relative stabilities of different tautomers and the energy barriers for the proton transfer between them. researchgate.netresearchgate.netfu-berlin.de These phenomena can significantly influence the chemical and biological properties of a compound. Despite the relevance of this topic to the structure of this compound, no specific studies modeling its tautomeric equilibria or proton transfer have been identified in the available literature.

Coordination Chemistry and Metal Ligand Systems Incorporating Pyridine and Pyrimidine Moieties

Design Principles for Pyridine (B92270)/Pyrimidine-Based Ligands

The widespread use of pyridine and pyrimidine (B1678525) moieties in ligand design stems from their well-defined structural and electronic characteristics. Pyridine, with its lone pair of electrons on the nitrogen atom, is a classic Lewis base that readily coordinates to a wide range of metal ions. mdpi.com It is classified as a weak π-acceptor ligand, and its coordination properties can be finely tuned through substitution on the pyridine ring. mdpi.com The geometry of the resulting metal complexes can be controlled by the number and placement of these pyridine units within a larger organic framework. rsc.org For instance, linking two pyridine rings creates bidentate ligands like 2,2'-bipyridine, while more complex arrangements yield polydentate ligands capable of forming stable, multi-dimensional structures. mdpi.com

Pyrimidine, containing two nitrogen atoms in a six-membered ring, offers more complex coordination possibilities. It can act as a monodentate, bidentate bridging, or chelating ligand. The electronic properties of pyrimidine also differ from pyridine; electrochemical and UV absorption measurements on some pyridine-pyrimidine based ligands indicate that the lowest unoccupied molecular orbital (LUMO) often resides on the pyrimidine moiety. nih.gov This electronic feature is critical for designing ligands for applications in photochemistry and electronics.

The design of ligands like 5-(3,5-Di(pyridin-3-yl)phenyl)pyrimidine is predicated on the principle of creating multi-topic linkers. The central phenyl ring acts as a rigid spacer, positioning the three nitrogen-based coordinating groups (two from the pyridyl substituents and one from the pyrimidine ring) in a specific spatial orientation. This pre-organization is crucial for directing the self-assembly of metal ions into predictable and stable coordination polymers or discrete polynuclear complexes. rsc.orgnih.gov The goal is often to create organized and rigidly spaced metal ions, which can lead to materials with interesting magnetic or photoluminescent properties. nih.gov

Synthesis and Characterization of Metal Complexes with this compound (and related ligands)

While the synthesis of metal complexes with this compound has not been specifically detailed, extensive research on analogous ligands provides a clear blueprint for their formation and characterization. A particularly relevant analogue is 3-pyridin-3-yl-benzoic acid (HL), which features the same pyridin-3-yl to phenyl linkage. Hydrothermal reactions of this ligand with various metal nitrates have successfully yielded a range of coordination polymers. rsc.org A similar approach, reacting this compound with metal salts (e.g., nitrates, chlorides, acetates) in a suitable solvent system, would be the expected method for synthesizing its corresponding metal complexes.

Characterization of such complexes involves a suite of analytical techniques to determine their structure, composition, and properties. nih.govresearchgate.net These methods confirm the coordination of the ligand to the metal center and elucidate the resulting geometry and electronic structure.

The ligand this compound possesses three potential nitrogen donor sites, making it a tritopic ligand. Depending on the metal ion's coordination preference, size, and the reaction conditions, it could coordinate in several ways:

Bridging Ligand: The most likely mode involves the ligand bridging multiple metal centers, using its pyridyl and/or pyrimidyl nitrogen atoms to form extended one-, two-, or three-dimensional networks.

Chelating Ligand: While less common for this specific geometry, chelation to a single metal center might be possible under certain steric conditions.

Studies on the related ligand 3-pyridin-3-yl-benzoic acid (HL) show that it coordinates to metal ions using both the pyridyl nitrogen and the carboxylate oxygen atoms. This dual functionality allows it to act as a versatile linker, forming complexes with various stoichiometries and structures. For example, it forms complexes with Ni(II), Co(II), Zn(II), Cu(II), Cd(II), and Gd(III), resulting in one-dimensional (1D) double-chain arrays and even a three-dimensional (3D) metal-organic framework. rsc.org The stoichiometry in these cases is typically M(L)₂, with water molecules often completing the coordination sphere. rsc.org For this compound, one would anticipate the formation of similar coordination polymers where the ligand bridges metal centers, leading to diverse and complex network topologies.

Spectroscopic methods are essential for confirming the coordination of a ligand to a metal ion.

Infrared (IR) Spectroscopy: In pyridine and pyrimidine complexes, the C=N and C=C stretching vibrations within the heterocyclic rings are sensitive to coordination. Upon complexation, these bands are expected to shift to higher or lower frequencies compared to the free ligand, providing clear evidence of the metal-nitrogen bond formation. tubitak.gov.tr For instance, in complexes of uridine, a pyrimidine nucleoside, significant shifts in the C4=O stretching frequency indicate its involvement in metal coordination. tubitak.gov.tr

UV-Visible (UV-Vis) Spectroscopy: The electronic absorption spectra of these ligands are typically dominated by π-π* transitions within the aromatic rings. chemscene.com Coordination to a metal ion can cause shifts in these absorption bands (either bathochromic or hypsochromic) and may introduce new bands corresponding to metal-to-ligand charge transfer (MLCT) or ligand-to-metal charge transfer (LMCT) transitions. researchgate.net These changes confirm the electronic interaction between the metal and the ligand.

Nuclear Magnetic Resonance (NMR) Spectroscopy: For diamagnetic complexes (e.g., with Zn(II) or Cd(II)), ¹H and ¹³C NMR spectroscopy are powerful tools. The chemical shifts of the protons and carbons on the pyridine and pyrimidine rings, particularly those close to the nitrogen atoms, would be significantly affected by coordination. chemscene.comuta.edu This provides detailed information about the coordination mode in solution.

Electron Spin Resonance (ESR) Spectroscopy: For paramagnetic complexes (e.g., with Cu(II) or Mn(II)), ESR spectroscopy can provide information about the electronic environment of the unpaired electrons, helping to elucidate the geometry and bonding at the metal center.

For complexes formed with the analogous ligand 3-pyridin-3-yl-benzoic acid, X-ray crystallography has shown that metals like Ni(II) and Co(II) adopt a distorted octahedral coordination geometry. rsc.org In these structures, each metal ion is coordinated by four nitrogen atoms from four different ligands and two water molecules. The ligands bridge the metal centers to form 1D double-chain structures. In the case of the Cd(II) complex, the ligand adopts a different conformation, leading to a 3D framework with a unique topology. rsc.org One would anticipate that complexes of this compound would also exhibit rich structural diversity, with the potential to form intricate networks stabilized by coordination bonds and weaker intermolecular interactions like π–π stacking. rsc.org

Table 1: Crystallographic Data for Metal Complexes with the Analogous Ligand 3-pyridin-3-yl-benzoic acid (HL) Data sourced from a study on related coordination polymers. rsc.org

| Compound | Formula | Crystal System | Space Group | Metal Coordination Geometry | Key Structural Feature |

| 1 | Ni(L)₂(H₂O)₂ | Monoclinic | P2₁/c | Distorted Octahedral | 1D double-chain |

| 2 | Ni(L)₂ | Monoclinic | P2₁/n | Distorted Octahedral | 2D layer |

| 3 | Co(L)₂(H₂O)₂ | Monoclinic | P2₁/c | Distorted Octahedral | 1D double-chain |

| 4 | Zn(L)₂ | Monoclinic | P2₁/n | Distorted Octahedral | 2D layer |

| 5 | Cu(L)₂ | Triclinic | P-1 | Distorted Octahedral | 1D double-chain |

| 6 | Cd(L)₂ | Monoclinic | C2/c | Distorted Octahedral | 3D framework |

| 7 | Gd₂(L)₆(H₂O)₄ | Triclinic | P-1 | 9-coordinate | 1D double-strand |

Electronic Structure and Bonding in Metal Complexes (from computational studies)

Computational methods, particularly Density Functional Theory (DFT), are invaluable for probing the electronic structure and bonding in metal complexes. researchgate.netnih.gov These studies can calculate the distribution of electron density, the energies and compositions of molecular orbitals (such as the HOMO and LUMO), and the nature of the metal-ligand bond.

For pyridine/pyrimidine-based complexes, DFT calculations can:

Confirm Coordination Geometries: Energy-optimized structures from calculations can be compared with experimental X-ray data to validate the observed geometries. nih.gov

Analyze Bonding: Natural Bond Orbital (NBO) analysis can quantify the charge transfer between the ligand and the metal, revealing the extent of covalent and ionic character in the coordination bonds.

Predict Spectroscopic Properties: Time-dependent DFT (TD-DFT) can be used to calculate electronic transitions, helping to assign the bands observed in UV-Vis spectra.

While specific computational studies on this compound complexes were not found, research on related systems demonstrates these principles. For example, computational studies on pyrazolo-pyrimidine derivatives have been used to analyze their geometric parameters, dipole moments, and HOMO-LUMO energy gaps, which are crucial for understanding their reactivity and electronic properties. researchgate.net A computational study on a furanium ion containing a pyridin-3-yl group used DFT to calculate partial charges and electrostatic potential surfaces, identifying the most likely sites for nucleophilic attack. rsc.org Such analyses would be critical for understanding the reactivity and potential applications of complexes derived from this compound.

Investigations into Magnetic Properties of Metal Complexes (if applicable)

Coordination complexes containing paramagnetic metal ions (e.g., Mn(II), Fe(III), Co(II), Ni(II), Cu(II), Gd(III)) can exhibit interesting magnetic properties. The magnetic behavior of a material depends on how the magnetic moments of individual metal ions interact with each other through the bridging ligands. These interactions can be:

Antiferromagnetic: The magnetic moments of adjacent ions align in opposite directions, leading to a cancellation of the magnetic moment.

The nature and strength of this magnetic coupling are highly dependent on the distance between the metal centers and the geometry of the bridging ligand. Ligands like this compound are designed to hold metal ions at specific distances and orientations, making them excellent candidates for constructing molecular magnets.

In the study of 3-pyridin-3-yl-benzoate complexes, the magnetic properties of the Gd(III) complex were investigated. rsc.org Other studies on coordination polymers have shown that Ni(II) and Mn(II) complexes can exhibit either ferromagnetic or antiferromagnetic coupling depending on the specific structure and bridging ligands involved. The investigation of the magnetic properties of complexes made with this compound would be a logical step in their characterization, potentially revealing materials with novel magnetic behaviors.

Applications of Metal Complexes in Catalysis and Materials Science

The unique structural and electronic properties of metal complexes derived from ligands like this compound give rise to a range of potential applications, particularly in the fields of catalysis and materials science. The presence of multiple nitrogen-donor sites allows for the stabilization of various transition metal cations, which can then act as active centers in catalytic reactions or as key components in functional materials. nih.gov

Potential in Homogeneous or Heterogeneous Catalysis

Metal complexes incorporating pyridine and pyrimidine-based ligands have demonstrated significant potential as catalysts in a variety of organic transformations. The catalytic activity is often influenced by the nature of the metal center and the electronic properties of the ligand.

Homogeneous Catalysis:

In homogeneous catalysis, where the catalyst is in the same phase as the reactants, metal complexes of polypyridyl ligands have shown considerable promise. For instance, palladium complexes bearing pyridine-based ligands have been effectively used as catalysts in cross-coupling reactions, a fundamental tool in synthetic organic chemistry. nih.gov The electronic nature of the substituents on the pyridine rings can modulate the catalytic activity of the metal center. nih.gov

Rhodium complexes stabilized by phosphine-functionalized ligands have been employed in the hydroformylation of alkenes, an important industrial process for the production of aldehydes. analis.com.my The design of the ligand, including the nature of the substituents, can influence the stability and selectivity of the catalyst. analis.com.my While direct catalytic studies on this compound are not extensively documented, the structural analogy to other polypyridyl ligands suggests that its metal complexes could be explored for similar catalytic applications. The presence of three coordination sites could allow for the formation of stable and well-defined catalytic species.

Heterogeneous Catalysis:

In heterogeneous catalysis, the catalyst is in a different phase from the reactants, offering advantages in terms of catalyst separation and recycling. Metal-organic frameworks (MOFs), which are crystalline materials constructed from metal ions or clusters linked by organic ligands, represent a key area where ligands like this compound could be employed. indiamart.com The porous nature of MOFs allows for the diffusion of substrates to the active metal sites within the framework.

The use of 1,3,5-tri(pyridin-4-yl)benzene (B1590726) as a linker in MOF synthesis has been shown to create materials with potential applications in gas storage, separation, and catalysis. indiamart.com The nitrogen atoms of the pyridine rings within the MOF structure can act as Lewis basic sites, which can be catalytically active or can be used to anchor catalytically active metal nanoparticles.

The following table summarizes the catalytic applications of related metal complexes, providing a basis for the potential catalytic utility of complexes derived from this compound.

| Catalyst Type | Ligand Family | Metal Center | Catalytic Application | Key Findings |

| Homogeneous | Phosphine-functionalized phosphonium (B103445) ionic liquids | Rhodium(I) | Hydroformylation of higher alkenes | Ligand structure influences catalyst stability and selectivity. analis.com.my |

| Homogeneous | Pyridine-based ligands | Palladium(II) | Cross-coupling reactions | Electronic properties of the pyridine ligand modulate catalytic activity. nih.gov |

| Heterogeneous | 1,3,5-Tri(pyridin-4-yl)benzene (in MOFs) | Various | Potential in gas storage, separation, and catalysis | Ligand acts as a rigid node to form porous catalytic materials. indiamart.com |

| Homogeneous | Terpyridine | Nickel | Cross-coupling reactions | Crucial for achieving high regioselectivity in vinyl sulfone formation. nih.gov |

Role in the Development of Optoelectronic Materials

The photophysical properties of metal complexes are highly dependent on the nature of both the metal ion and the coordinated ligands. Ligands containing pyridine and pyrimidine moieties are frequently used in the design of luminescent materials for optoelectronic applications, such as organic light-emitting diodes (OLEDs) and luminescent sensors. smolecule.comacs.orgresearchgate.net

Luminescent Properties:

Iridium(III) complexes are particularly notable for their strong phosphorescence, which makes them highly efficient emitters in OLEDs. researchgate.net The emission color and quantum efficiency of these complexes can be finely tuned by modifying the structure of the ligands. For example, iridium complexes with phenyl-pyrimidine based ligands have been developed as sky-blue emitters for OLEDs. researchgate.net The introduction of electron-withdrawing groups on the ligands can lead to a blue-shift in the emission wavelength. researchgate.net

Ruthenium(II) polypyridyl complexes are another class of luminescent compounds that have been extensively studied for their rich photophysical properties and potential applications in bioimaging and sensing. nih.govacs.org The emission properties of these complexes are sensitive to the position of substituents on the heterocyclic ligands. nih.gov

The compound this compound, with its extended π-system and multiple N-heterocyclic rings, is a promising candidate for the construction of luminescent metal complexes. The coordination of this ligand to heavy metal ions like iridium(III) or ruthenium(II) could lead to materials with interesting photophysical properties. The rigid structure of the ligand could help to minimize non-radiative decay pathways, potentially leading to high emission quantum yields.

Metal-Organic Frameworks (MOFs) for Luminescence:

In addition to discrete molecular complexes, MOFs constructed from luminescent ligands or incorporating luminescent metal centers are a growing area of research. These materials can exhibit tunable emission properties and can be used for applications such as chemical sensing. Metal(II) complexes based on ligands containing bis(pyridyl)benzene moieties have been shown to be photocatalytically active and to display interesting photoluminescence properties. rsc.org

The following table provides a summary of the optoelectronic properties of related metal complexes, which can serve as a guide for the potential applications of complexes based on this compound.

| Complex Type | Ligand Family | Metal Center | Key Optoelectronic Property | Application |

| Iridium(III) Complex | Phenyl-pyrimidine | Iridium(III) | Sky-blue phosphorescence | OLEDs researchgate.net |

| Ruthenium(II) Complex | Amino-1,10-phenanthroline | Ruthenium(II) | Tunable luminescence | Bioimaging, Sensing nih.gov |

| Metal-Organic Framework | Bis(pyridylaminomethyl)benzene | Cadmium(II), Lead(II), Zinc(II) | Photoluminescence, Photocatalysis | Sensing, Catalysis rsc.org |

| Platinum(II) Complex | 1,3-di(2-pyridyl)benzene | Platinum(II) | Green phosphorescence, Photomodulation of luminescence | Optoelectronic switching acs.org |

| Iridium(III) Complex | Phenylpyridine | Iridium(III) | pH-responsive emission | Chemical sensing nih.gov |

Supramolecular Chemistry and Self Assembly of 5 3,5 Di Pyridin 3 Yl Phenyl Pyrimidine

Design Principles for Supramolecular Architectures

The design of supramolecular architectures relies on the concept of molecular programming, where individual molecules, or "tectons," are encoded with information that dictates how they interact and assemble. The structure of 5-(3,5-di(pyridin-3-yl)phenyl)pyrimidine is a prime example of such a programmed building block.

Key design features include:

Directional Bonding Sites: The molecule possesses four nitrogen atoms located in its pyrimidine (B1678525) and two pyridine (B92270) rings. These nitrogen atoms act as specific hydrogen bond acceptors or metal coordination sites, providing directional control over the assembly process.

Defined Geometry: The central phenyl ring acts as a rigid scaffold, positioning the two pyridin-3-yl groups at a 120° angle relative to each other. This well-defined V-shape geometry is crucial for predicting the structure of the resulting supramolecular assemblies.

Aromatic Surfaces: The multiple phenyl and pyridyl rings provide extensive flat, electron-rich surfaces that can engage in π-π stacking interactions, further stabilizing the assembled structures.

By strategically combining these features, the molecule can be used to construct a variety of predictable and well-ordered supramolecular motifs, from discrete clusters to extended networks. The use of such programmed building blocks is fundamental to creating materials with tailored properties.

Role of Hydrogen Bonding in Directing Self-Assembly

Hydrogen bonding is a primary directional force in the self-assembly of nitrogen-containing heterocyclic compounds. For this compound, while it lacks strong hydrogen bond donors like -OH or -NH2 groups, it can participate in weaker, yet structurally significant, C-H···N hydrogen bonds.

The nitrogen atoms on the pyridine and pyrimidine rings are effective hydrogen bond acceptors. Aromatic C-H groups from adjacent molecules can act as donors, leading to the formation of intricate networks. In related crystal structures of pyrimidine derivatives, these interactions are pivotal in guiding the packing of molecules into sheets or three-dimensional arrays. rsc.org The presence of multiple acceptor sites on this compound allows for the formation of diverse hydrogen-bonding motifs, which can be tuned by the solvent environment or the introduction of co-molecules capable of hydrogen bonding. The combination of these weak bonds often results in a highly stable and ordered final structure.

Significance of π-π Stacking Interactions in Solid-State Packing and Solution Aggregation

In the solid state, π-π stacking interactions work in concert with hydrogen bonds to dictate the crystal packing. The phenyl, pyridyl, and pyrimidine rings can stack in various arrangements, including face-to-face or offset (parallel-displaced) geometries. Studies on similar pyridyl-phenyl systems have shown that cation-π interactions, where a cation interacts favorably with the face of an electron-rich aromatic ring, can also play a role, particularly when counterions are present in the crystal lattice. acs.org The interplay between these stacking forces determines the density and morphology of the crystalline material.

Exploiting Non-Covalent Interactions for Crystal Engineering

Crystal engineering is the rational design of crystalline solids with desired properties by controlling intermolecular interactions. The compound this compound is an excellent candidate for crystal engineering due to its rich array of non-covalent interaction sites.

The predictability of its assembly is based on the hierarchy and cooperativity of these interactions. By understanding the relative strengths of hydrogen bonds and π-π stacking, it is possible to design specific crystalline architectures. For instance, strong hydrogen bond acceptors can be introduced as co-formers to create specific hydrogen-bonded networks, while the π-stacking interactions guide the layering of these networks. Analysis of crystal structures of related triazole compounds reveals that even weak interactions like C–H···F and chalcogen bonds can be harnessed to generate complex supramolecular assemblies. mdpi.comrsc.org This multi-point recognition capability allows for the construction of robust and intricate solid-state structures from the this compound building block.

Table 1: Key Non-Covalent Interactions in the Supramolecular Assembly of this compound

| Interaction Type | Participating Groups | Role in Assembly |

|---|---|---|

| Hydrogen Bonding | Pyridyl/Pyrimidyl N (acceptor) and aromatic C-H (donor) | Directs molecular orientation and creates extended networks. |

| π-π Stacking | Phenyl, Pyridine, and Pyrimidine rings | Stabilizes the assembly through van der Waals forces, influencing packing density. |

| Cation-π Interaction | Face of aromatic rings and a cation | Can provide additional stabilization, especially in the presence of metal ions or charged species. acs.org |

Formation of Coordination Polymers or Metal-Organic Frameworks (MOFs) as Extended Structures

The nitrogen atoms of the two pyridine rings and the pyrimidine ring make this compound an excellent multitopic ligand for the construction of coordination polymers and Metal-Organic Frameworks (MOFs). researchgate.net When reacted with metal ions, which act as nodes, this ligand can bridge multiple metal centers to form one-, two-, or three-dimensional extended networks.

The V-shape of the ligand, with its divergent coordination sites, is particularly suited for creating open framework materials. The choice of metal ion (with its preferred coordination geometry) and the ligand's geometry will determine the final topology of the MOF. For example, studies using the analogous pyridine-3,5-dicarboxylic acid ligand have produced a wide variety of MOF structures with different dimensionalities and topologies by varying the metal ion and reaction conditions. rsc.orgumt.edu.mynih.gov The resulting MOFs could have potential applications in gas storage, catalysis, and sensing, owing to their porous and tunable structures. rsc.org

Table 2: Potential MOF Architectures with this compound as a Ligand

| Metal Ion Geometry | Ligand Coordination Mode | Resulting Network Dimensionality | Potential Topology |

|---|---|---|---|

| Octahedral | Bridging two metal centers (bidentate) | 1D Chain or 2D Layer | sql (square lattice), hcb (honeycomb) |

| Tetrahedral | Bridging three metal centers (tridentate) | 3D Framework | dia (diamondoid), pcu (primitive cubic) |

| Square Planar | Bridging four metal centers | 2D Layer or 3D Framework | nbo (niobium oxide), pts (platinum sulfide) |

Host-Guest Chemistry and Molecular Recognition Phenomena

The well-defined structure and electron-rich cavities of supramolecular assemblies formed from this compound make them potential candidates for host-guest chemistry. These assemblies can create pockets or channels capable of encapsulating smaller guest molecules.

Furthermore, the molecule itself can act as a guest. Its size and aromatic character would allow it to be included within the cavity of larger macrocyclic hosts, such as cyclodextrins or calixarenes. For instance, related phenyl-pyridyl compounds have been shown to form stable inclusion complexes with β-cyclodextrin, with the assembly process driven by hydrophobic and van der Waals interactions inside the host's cavity. mdpi.com Such host-guest systems can be used to modify the solubility of the compound or to design molecular sensors, where the binding of a guest molecule induces a detectable change in a physical property, such as fluorescence. sigmaaldrich.com

Structure Property/function Relationships in 5 3,5 Di Pyridin 3 Yl Phenyl Pyrimidine Derivatives

Influence of Peripheral Substitution on Electronic and Molecular Properties

The electronic and molecular properties of 5-(3,5-di(pyridin-3-yl)phenyl)pyrimidine and its derivatives are intrinsically linked to the nature and position of substituents on their peripheral pyridine (B92270) and phenyl rings. The strategic placement of functional groups can modulate the electron density distribution across the molecule, influencing its reactivity, intermolecular interactions, and photophysical characteristics. rsc.orgrsc.org

Electron-donating groups (EDGs), such as alkoxy (e.g., -OBn) or amino groups, increase the electron density on the aromatic rings to which they are attached. rsc.org When placed on the pyridyl or central phenyl rings, EDGs can enhance the electron density around the nitrogen atoms, potentially increasing their basicity and hydrogen bond accepting capability. rsc.org Conversely, electron-withdrawing groups (EWGs), such as nitro (–NO2) or halogen (–Cl) groups, decrease the electron density of the aromatic system. rsc.org This modification can alter the molecule's redox potential and create regions of positive electrostatic potential, influencing how the molecule interacts with its environment. rsc.org

Studies on related pyridine-based pincer molecules have shown that substitution at the 4-position of a central pyridine ring directly impacts the electronic properties of coordinated metal centers. rsc.org For example, EDGs were found to increase the electron density at a Cu(II) center, as evidenced by cyclic voltammetry and density functional theory (DFT) studies. rsc.org Similarly, the introduction of a nitro group (an EWG) resulted in a distinct redox event that was absent in analogues with EDGs or less potent EWGs. rsc.org These findings underscore the principle that peripheral substitution provides a powerful tool for tuning the fundamental electronic landscape of the core structure. rsc.org The effects of these substitutions can also extend to molecular geometry, with studies showing that even seemingly similar groups can have different impacts; for instance, a benzyloxy (-OBn) group can exhibit both electron-donating and electron-withdrawing characteristics depending on the analytical method used (NMR spectroscopy vs. X-ray diffraction bond lengths). rsc.org

The following table summarizes the general influence of different substituent types on the electronic properties of aromatic systems like those in this compound derivatives.

| Substituent Type | Example Groups | General Effect on Aromatic Ring | Impact on Molecular Properties |

| Electron-Donating (EDG) | -OH, -OR, -NH2 | Increases electron density | Enhances basicity of pyridyl nitrogen; may lower oxidation potential. |

| Electron-Withdrawing (EWG) | -NO2, -CN, -CF3, -Cl | Decreases electron density | Reduces basicity of pyridyl nitrogen; may increase oxidation potential; can introduce new redox events. rsc.org |

| Halogens | -F, -Cl, -Br | Inductively withdrawing, but can be weakly resonance-donating | Modulates local electrostatic potential; can be important for specific interactions in binding pockets. nih.gov |

Modulating Conformational Preferences through Structural Variations

The three-dimensional structure of this compound derivatives is not static. The molecule possesses significant conformational flexibility due to the rotation around the single bonds connecting the central phenyl ring to the two pyridyl groups and the pyrimidine (B1678525) ring. These conformational preferences can be significantly influenced by subtle structural variations, including the nature of peripheral substituents, the formation of salts, or the binding to a target protein.

A well-studied analogue containing a pyridyl-pyrimidine moiety, Imatinib, demonstrates how molecular conformation can be controlled. mdpi.com Imatinib can adopt two primary conformations: an "extended" form and a "folded" (cis) form. mdpi.com The switch between these states is largely defined by the torsion angle between the pyridyl-pyrimidine system and the adjacent phenyl ring. mdpi.com In its freebase crystal structure, Imatinib adopts an extended conformation, which is predicted to be more stable for the free molecule. mdpi.com The conformation is characterized by specific torsion angles, such as the N2-C9-N4-C10 angle, which measures approximately 170.7°. mdpi.com

The introduction of bulky substituents on the rings can create steric hindrance that favors one conformation over another. Similarly, intramolecular hydrogen bonds can lock the molecule into a more rigid, specific geometry. The transition between different conformational states is critical, as the specific 3D shape of a ligand is paramount for its ability to fit into a biological target's binding site. Analysis of Imatinib in various ligand-receptor complexes shows that the molecule's conformation is highly adaptable to its binding environment. mdpi.com This principle of conformational modulation through structural design is central to developing derivatives that can adopt the precise geometry required for optimal interaction with a specific target.

Rational Design Principles for Tuning Specific Molecular Interactions

Rational design is a cornerstone of modifying chemical structures to achieve or enhance specific molecular interactions. For derivatives of this compound, this involves a deep understanding of structure-activity relationships (SAR) to make targeted changes that improve binding affinity and selectivity for a molecular target. nih.govnih.gov

One key principle is the optimization of polar interactions. nih.gov This can be achieved by introducing functional groups that can act as hydrogen bond donors or acceptors at strategic positions. For example, in the design of renin inhibitors, introducing a basic amine was essential for creating a strong interaction with the two aspartic acid residues in the enzyme's catalytic site. nih.govresearchgate.net This single modification, guided by structural knowledge of the target, can dramatically increase binding potency. nih.govresearchgate.net

Another principle involves tailoring the molecule to fit specific binding pockets, particularly the S1 and S3 pockets in proteases. nih.gov Structure-based drug design can guide the addition of substituents that achieve a better complementary shape and chemical profile to the target site. This process can even induce favorable conformational changes in the target protein, such as the 'Leu-in' to 'Leu-out' transition of a leucine (B10760876) residue, which opens up a new pocket for the ligand to bind, significantly enhancing inhibitory activity. nih.gov

Ligand-Target Interaction Studies from a Molecular Recognition Perspective

Understanding how a ligand recognizes and binds to its target is fundamental. For derivatives of this compound, this is studied through computational and experimental methods that elucidate the forces and geometry of the ligand-target complex, independent of the final biological outcome.

Computational techniques like molecular docking and molecular dynamics (MD) simulations are powerful tools for predicting and analyzing ligand-target interactions at an atomic level. researchgate.netnih.gov

Molecular Docking is used to predict the preferred orientation of a ligand when bound to a target protein. researchgate.net The process involves sampling a large number of possible conformations and orientations of the ligand within the binding site and scoring them based on a function that estimates the binding affinity. mdpi.com Docking studies can reveal key information, such as:

Binding Pose: The most likely 3D arrangement of the ligand in the active site.

Binding Score: A numerical value (e.g., in kcal/mol) that ranks different poses and ligands, with lower scores typically indicating better binding affinity. mdpi.com

Key Interacting Residues: Identification of the specific amino acids in the target that form crucial contacts with the ligand. nih.gov

Molecular Dynamics (MD) Simulations provide a dynamic view of the ligand-target complex over time. rsc.org Starting from a docked pose, an MD simulation calculates the movements of all atoms in the system, offering insights into the stability and flexibility of the interaction. nih.gov Key outputs from MD simulations include:

Complex Stability: Assessing whether the ligand remains stably bound in its initial pose or if it shifts or dissociates.

Conformational Changes: Observing how the ligand and the protein adapt their shapes to each other upon binding. rsc.org

Binding Free Energy Calculations: More rigorous methods like MM-GBSA can be applied to MD trajectories to provide a more accurate estimation of the binding energy. mdpi.com

The table below summarizes the primary outputs from these computational methods.

| Computational Method | Key Information Provided | Example Application |

| Molecular Docking | Predicted binding pose, binding affinity score, identification of interacting amino acids. nih.govmdpi.com | Screening virtual libraries of pyrimidine derivatives to identify promising candidates against a specific protein target like a viral protease. nih.govnih.gov |

| Molecular Dynamics (MD) | Stability of ligand-protein complex, dynamic behavior of the complex, conformational flexibility, refined binding energy calculations. nih.govrsc.org | Validating a docking pose and understanding how key hydrogen bonds and hydrophobic interactions are maintained over time. nih.gov |

The stability of a ligand-target complex is determined by a combination of non-covalent interactions. The scaffold of this compound is rich in features that can participate in these crucial interactions.

Hydrogen Bonds (H-bonds) are among the most important interactions for specificity and affinity. The nitrogen atoms in the pyridine and pyrimidine rings are excellent hydrogen bond acceptors. Studies on related pyrimidine derivatives have shown that the pyrimidine ring often forms hydrogen bonds with backbone atoms in the hinge region of kinases, such as with the amino acid Gly605 in Mps1 kinase. nih.gov The ability of peripheral substituents (e.g., amides, hydroxyls) to act as hydrogen bond donors or acceptors further enhances the potential for these interactions. nih.gov

π-Interactions are critical for the recognition of aromatic systems. The multiple phenyl and pyridyl rings in the core structure can engage in several types of π-interactions:

π-π Stacking: This occurs when aromatic rings stack face-to-face or face-to-edge. This interaction is common in binding sites containing aromatic amino acid residues like phenylalanine (Phe), tyrosine (Tyr), or tryptophan (Trp). mdpi.com

C-H…π Interactions: These involve the interaction of a C-H bond with the face of an aromatic ring. They are recognized as significant contributors to binding affinity and selectivity. mdpi.com

| Interaction Type | Description | Relevant Molecular Features |

| Hydrogen Bond | An electrostatic attraction between a hydrogen atom covalently bonded to a more electronegative atom (donor) and another nearby electronegative atom (acceptor). nih.gov | Pyridyl/pyrimidinyl nitrogen atoms (acceptors); -NH or -OH groups on substituents (donors). |

| π-π Stacking | Non-covalent interaction between the electron clouds of aromatic rings. mdpi.com | Phenyl, pyridine, and pyrimidine rings. |

| C-H…π Interaction | Interaction of a C-H bond with the electron cloud of a π-system. mdpi.com | Aliphatic or aromatic C-H bonds interacting with aromatic rings of the ligand or protein. |

| Hydrophobic Interaction | The tendency of nonpolar groups to associate in an aqueous environment. | Phenyl rings and alkyl substituents interacting with nonpolar amino acid residues. nih.gov |

Future Research Directions and Outlook

Advancements in Synthetic Accessibility and Efficiency

Potential areas for advancement include the exploration of novel cross-coupling reactions, such as Suzuki or Stille coupling, to construct the core phenyl-pyridine and phenyl-pyrimidine linkages. The development of one-pot synthetic methodologies would also be a significant step forward, minimizing purification steps and resource consumption. Furthermore, the investigation of greener synthetic approaches, employing less hazardous reagents and solvents, will be crucial for the sustainable production of this compound.

Exploration of Novel Coordination Architectures

The presence of multiple nitrogen atoms in the pyridinyl and pyrimidinyl rings makes 5-(3,5-Di(pyridin-3-yl)phenyl)pyrimidine an excellent candidate for use as a ligand in coordination chemistry. Future research is expected to delve into the coordination behavior of this ligand with a wide array of metal ions. The tridentate nature of the 3,5-dipyridylphenyl moiety, coupled with the additional coordination site on the pyrimidine (B1678525) ring, could lead to the formation of unique and complex coordination polymers and discrete metallosupramolecular architectures.

Investigations into the coordination of this ligand with transition metals, lanthanides, and actinides will be a fertile ground for discovery. The resulting metal complexes could exhibit interesting photophysical, magnetic, and catalytic properties. For instance, complexes with platinum-group metals may show potential as phosphorescent emitters for organic light-emitting diodes (OLEDs). Similarly, coordination with lanthanide ions could lead to materials with unique luminescent and magnetic properties.

Development of Advanced Supramolecular Materials

The rigid, planar structure and the hydrogen bonding capabilities of this compound make it an ideal building block for the construction of advanced supramolecular materials. Future research will likely focus on harnessing non-covalent interactions, such as hydrogen bonding, π-π stacking, and metal-ligand coordination, to self-assemble this molecule into well-defined nanostructures.

These self-assembled materials could include gels, liquid crystals, and porous crystalline frameworks. The development of metal-organic frameworks (MOFs) and covalent organic frameworks (COFs) based on this ligand could lead to materials with applications in gas storage and separation, catalysis, and sensing. The ability to tune the properties of these materials by modifying the substituents on the pyridinyl or pyrimidinyl rings offers a pathway to designing materials with tailored functionalities.

Further Computational Methodologies for Predictive Design

Given the limited experimental data on this compound, computational modeling will be an indispensable tool for predicting its properties and guiding future experimental work. Density functional theory (DFT) and time-dependent DFT (TD-DFT) calculations can be employed to predict the electronic structure, spectroscopic properties, and reactivity of the molecule.

Future computational studies should focus on:

Predicting the preferred conformations and coordination modes of the ligand.

Simulating the self-assembly behavior of the molecule to understand the formation of supramolecular structures.

Modeling the electronic and photophysical properties of its potential metal complexes to identify promising candidates for specific applications.

Screening for potential biological activity through molecular docking simulations with various protein targets. Research on related pyridin-3-yl pyrimidines has shown their potential as Bcr-Abl inhibitors, suggesting a possible avenue for investigation. nih.gov

Broader Implications for Advanced Functional Materials and Molecular Devices

The unique electronic and structural features of this compound suggest its potential for a wide range of applications in advanced functional materials and molecular devices. The extended π-conjugated system is expected to endow this molecule with interesting electronic and photophysical properties, making it a candidate for use in organic electronics.

Future research could explore its application in:

Organic Light-Emitting Diodes (OLEDs): As a host material or as a ligand in phosphorescent emitters.

Organic Field-Effect Transistors (OFETs): As a p-type or n-type semiconductor.

Sensors: The nitrogen atoms in the heterocyclic rings could act as binding sites for specific analytes, leading to changes in the photophysical properties of the molecule.

Photocatalysis: The molecule could be incorporated into systems for light-driven chemical transformations.

Medicinal Chemistry: Drawing parallels from structurally similar compounds, its potential as a kinase inhibitor or in other therapeutic areas warrants investigation. nih.govmdpi.com

The exploration of this compound holds the promise of significant advancements in both fundamental chemistry and applied materials science. The journey from its initial synthesis to its potential integration into functional devices will require a collaborative, interdisciplinary research effort.

Q & A

Basic Research Questions

Q. What are the common synthetic routes for 5-(3,5-Di(pyridin-3-yl)phenyl)pyrimidine, and how can its purity be validated?

- Methodological Answer : The synthesis often involves cross-coupling reactions, such as Suzuki-Miyaura coupling, to link pyridyl and pyrimidine moieties. For example, describes refluxing hydrazide derivatives with carbon disulfide and potassium hydroxide in ethanol to form pyrimidine-thio intermediates, followed by phenacyl substitution . Post-synthesis, purity is validated using 1H/13C NMR to confirm structural integrity and mass spectrometry (MS) to verify molecular weight. High-performance liquid chromatography (HPLC) or thin-layer chromatography (TLC) can assess impurities .

Q. How is the electronic absorption spectrum of this compound interpreted to confirm its photophysical properties?

- Methodological Answer : UV-Vis spectroscopy in solvents like dichloromethane or DMF is used to measure absorption maxima (λmax). For instance, reports absorption bands in the 300–700 nm range for related porphyrin-pyridyl derivatives, where π-π* transitions in conjugated systems dominate. Comparison with computational models (e.g., TD-DFT) helps assign spectral features to specific molecular orbitals .

Q. What role does this compound play in organic light-emitting diodes (OLEDs)?

- Methodological Answer : The compound acts as an electron transport layer (ETL) due to its high electron mobility and suitable LUMO/HOMO levels (~3.5 eV and ~6.9 eV, respectively). demonstrates its integration into OLED stacks, where it facilitates electron injection from the cathode (e.g., LiF/Al) into the emission layer, enhancing device efficiency .

Advanced Research Questions

Q. How can researchers optimize the electron transport properties of this compound for high-efficiency OLEDs?

- Methodological Answer :

Substituent Engineering : Introduce electron-withdrawing groups (e.g., -CF3) to lower LUMO levels, improving electron injection. highlights analogs like 3,5-bis(trifluoromethyl)phenyl derivatives with enhanced conductivity .

Morphology Control : Use thermal annealing or solvent vapor treatment to improve thin-film crystallinity, reducing charge traps .

Doping Strategies : Blend with n-type dopants (e.g., Liq) to increase electron mobility, as shown in for organic electroluminescent devices .

Q. How should contradictory data on charge mobility or device efficiency be resolved?

- Methodological Answer :

- Standardized Testing : Replicate experiments under identical conditions (e.g., film thickness, substrate temperature) to isolate variables. For example, reports 1% external quantum efficiency at 10 V, while newer studies may show higher values due to improved fabrication techniques .

- Advanced Characterization : Use space-charge-limited current (SCLC) measurements to directly quantify charge mobility, avoiding indirect inferences from device performance .

Q. What strategies are effective in synthesizing derivatives with tailored luminescent properties?

- Methodological Answer :